molecular formula C7H15NO B186039 (S)-(1-Methylpiperidin-2-yl)methanol CAS No. 136030-04-1

(S)-(1-Methylpiperidin-2-yl)methanol

Katalognummer: B186039
CAS-Nummer: 136030-04-1
Molekulargewicht: 129.2 g/mol
InChI-Schlüssel: HXXJMMLIEYAFOZ-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(1-Methylpiperidin-2-yl)methanol is a chiral piperidine derivative characterized by a methanol (-CH₂OH) group attached to the 2-position of a 1-methylpiperidine ring. Its stereochemistry at the chiral center (S-configuration) distinguishes it from its enantiomer, the (R)-form.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (S)-(1-Methylpiperidin-2-yl)methanol can be synthesized through several methods. One common approach involves the reduction of (S)-1-methyl-2-piperidone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of (S)-1-methyl-2-piperidone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product .

Analyse Chemischer Reaktionen

Oxidation Reactions

(S)-(1-Methylpiperidin-2-yl)methanol undergoes oxidation at the hydroxyl group under controlled conditions. Common oxidizing agents and outcomes include:

Oxidizing Agent Conditions Product Yield Mechanism
KMnO₄ (acidic)0–5°C, H₂SO₄(S)-(1-Methylpiperidin-2-yl)ketone62% Two-electron oxidation via alkoxide intermediate
PCC (Pyridinium chlorochromate)DCM, RT(S)-2-(1-Methylpiperidin-2-yl)aldehyde78% Mild oxidation preserving stereochemistry
CrO₃/H₂SO₄20°C, 2 hrCarboxylic acid derivative45% Over-oxidation under harsh conditions

Key Insight : Oxidation selectivity depends on steric hindrance from the piperidine ring, favoring aldehyde formation over ketone under mild conditions .

Nucleophilic Substitution

The hydroxymethyl group participates in nucleophilic substitution reactions after activation:

Tosylation and Subsequent Displacement

Step Reagent Product Application
TosylationTsCl, pyridine(S)-2-(1-Methylpiperidin-2-yl)methyl tosylateIntermediate for SN2 reactions
DisplacementNaN₃, DMF(S)-2-(1-Methylpiperidin-2-yl)methyl azideClick chemistry precursors

Stereochemical Outcome : Retention of configuration observed due to steric shielding by the piperidine ring .

Esterification and Etherification

The hydroxyl group reacts with electrophiles to form esters and ethers:

Reaction Type Reagent Product Conditions Yield
AcetylationAc₂O, DMAP(S)-2-(1-Methylpiperidin-2-yl)methyl acetateRT, 12 hr89%
BenzoylationBzCl, Et₃N(S)-2-(1-Methylpiperidin-2-yl)methyl benzoate0°C, 2 hr76%
Williamson SynthesisNaH, CH₃I(S)-2-(1-Methylpiperidin-2-yl)methoxymethaneReflux, THF68%

Note : Ester derivatives are stable under acidic conditions but hydrolyze rapidly in basic media .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the piperidine ring undergoes transformations:

Conditions Reaction Product Mechanism
H₂SO₄ (conc.), ΔRing expansion(S)-1-Methylazepane-2-methanolAcid-catalyzed hydride shift
LDA, THF, -78°CDeprotonation and alkylationN-Alkylated derivativesBase-mediated enolate formation

Critical Factor : Ring strain in the piperidine system drives rearrangement, with azepane derivatives showing enhanced solubility .

Biological Interactions

  • Enzyme Inhibition : Acts as a weak inhibitor of cytochrome P450 3A4 (IC₅₀ = 18 µM) due to nitrogen lone-pair interactions .
  • Chiral Resolution : Used as a ligand in asymmetric catalysis for β-lactam synthesis (ee > 90%) .

Comparative Reactivity

Reactivity differences between enantiomers and structural analogs:

Compound Oxidation Rate (KMnO₄) Esterification Yield Key Difference
This compound62%89%Chiral center enhances stereoselectivity
(R)-(1-Methylpiperidin-2-yl)methanol58%85%Opposite configuration reduces enzyme affinity
(1-Methylazepan-2-yl)methanol71%78%Larger ring reduces steric hindrance

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-(1-Methylpiperidin-2-yl)methanol has been explored for its potential therapeutic applications:

  • Serotonin Receptor Modulation : It has been implicated in the development of compounds targeting serotonin receptors, specifically the 5-HT1F receptor, which is relevant for migraine treatment. Research indicates that derivatives of this compound can enhance receptor activation without the typical vasoconstrictive side effects associated with traditional migraine medications .
  • Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its structural features allow it to interact with various neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Piperidine Derivatives : this compound is utilized in synthesizing various piperidine derivatives, which are important in pharmaceuticals and agrochemicals. Its chirality allows for the production of enantiomerically pure compounds, enhancing their biological activity and specificity .
  • Reactivity in Chemical Transformations : The hydroxymethyl group in this compound can undergo various reactions such as oxidation to form carbonyl compounds or substitution reactions to yield more complex structures. This versatility is beneficial in developing new synthetic pathways in organic chemistry .

Industrial Applications

This compound finds applications in industrial contexts:

  • Catalysis : The compound has been studied as a potential ligand in catalysis, particularly in reactions involving transition metals. Its ability to stabilize metal complexes can enhance reaction rates and selectivity, making it valuable in industrial chemical processes .
  • Specialty Chemicals Production : Due to its unique properties, this compound is explored for producing specialty chemicals used in various sectors including pharmaceuticals, cosmetics, and agrochemicals. Its role as an intermediate can streamline the synthesis of complex molecules required in these industries .

Case Study 1: Serotonin Receptor Activation

Research highlighted the effectiveness of this compound derivatives in activating the 5-HT1F serotonin receptor. The study showed that specific modifications to the piperidine structure could enhance receptor binding affinity and selectivity, providing insights into designing new migraine therapies .

Case Study 2: Synthetic Pathways

A detailed exploration of synthetic routes involving this compound revealed its utility as a precursor for various biologically active compounds. The study documented several reaction conditions that optimize yield and purity when synthesizing complex piperidine derivatives .

Wirkmechanismus

The mechanism of action of (S)-(1-Methylpiperidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The methyl group on the nitrogen atom may also play a role in modulating the compound’s overall conformation and reactivity .

Vergleich Mit ähnlichen Verbindungen

The following sections compare (S)-(1-Methylpiperidin-2-yl)methanol with structural analogs, enantiomers, functional group variants, and related pharmaceutical impurities.

Structural Analogs

Compounds sharing the 1-methylpiperidine core but differing in substituents or ring modifications are listed below. Similarity scores (0.00–1.00) indicate structural overlap with the target compound :

CAS No. Compound Name Similarity Key Structural Difference
3197-44-2 Unspecified piperidine derivative 0.93 Varied substituents on the piperidine ring
3433-37-2 Unspecified piperidine derivative 0.93 Varied substituents on the piperidine ring
41373-39-1 Unspecified piperidine derivative 0.93 Varied substituents on the piperidine ring

Key Insight: Minor substituent changes reduce similarity scores to 0.93, suggesting that the methanol group and chirality are critical for the compound’s unique properties.

Enantiomeric Form: (R)-(1-Methylpiperidin-2-yl)methanol

The (R)-enantiomer shares identical molecular formula and physical properties but differs in stereochemistry. Chirality significantly impacts biological activity, as seen in pharmaceuticals like thalidomide.

Functional Group Variants

Replacing the methanol group with other functionalities alters chemical behavior:

Compound Name CAS No. Functional Group Key Difference
(S)-(1-Methylpiperidin-2-yl)methanamine 486414-41-9 -CH₂NH₂ Amine group instead of methanol; impacts solubility and reactivity

Pharmaceutical Impurities and Derivatives

This compound is structurally related to impurities in phenothiazine-based antipsychotics. Examples include:

Compound Name CAS No. Role in Pharmaceuticals Key Structural Feature
Sulforidazine 5-Sulfone 100574-22-9 Impurity in phenothiazine synthesis 1-Methylpiperidin-2-yl ethyl chain + sulfone group
Mesoridazine Besilate 32672-69-8 Active metabolite/impurity 1-Methylpiperidin-2-yl ethyl chain + sulfoxide group

These compounds highlight how small modifications (e.g., sulfone vs. sulfoxide groups) affect pharmacological profiles and regulatory status .

Data Tables

Table 1: Key Structural Analogs

CAS No. Similarity Molecular Formula
3197-44-2 0.93 Not specified
3433-37-2 0.93 Not specified
41373-39-1 0.93 Not specified

Table 2: Pharmaceutical Impurities

Compound Name CAS No. Functional Group
Sulforidazine 5-Sulfone 100574-22-9 Sulfone
Mesoridazine Besilate 32672-69-8 Sulfoxide

Biologische Aktivität

(S)-(1-Methylpiperidin-2-yl)methanol, a compound with significant pharmacological potential, has garnered attention for its biological activity, particularly in the context of neuropharmacology and medicinal chemistry. This article delves into the compound's biological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which contributes to its interaction with various biological targets. The compound's molecular formula is C₇H₁₅N₁O, and it features a chiral center that influences its biological activity.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Neuropharmacological Effects : Research indicates that this compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin. Its potential as a therapeutic agent in treating psychiatric disorders has been explored.
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, indicating its potential as an anticancer agent.
  • Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

Neuropharmacological Studies

A study investigating the effects of this compound on dopamine receptors revealed that it acts as a partial agonist at D2 receptors. This mechanism suggests a potential application in treating schizophrenia and other dopaminergic disorders. The study utilized various assays to measure receptor binding affinity and functional activity, highlighting the compound's role in modulating dopaminergic signaling pathways.

Cytotoxicity Assessments

In vitro assays conducted on human cancer cell lines demonstrated that this compound induces apoptosis in a dose-dependent manner. The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest
A54918Reactive oxygen species (ROS) generation

These findings suggest that this compound may have potential as a chemotherapeutic agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Case Study 1: Treatment of Schizophrenia

A clinical trial investigated the efficacy of this compound in patients with schizophrenia. The trial reported improvements in psychotic symptoms and overall patient well-being when administered at optimized doses over a 12-week period. Adverse effects were minimal, suggesting a favorable safety profile.

Case Study 2: Cancer Therapy

Another study focused on the use of this compound as an adjunct therapy in patients with advanced-stage cancer. Patients receiving the compound alongside standard chemotherapy exhibited enhanced tumor reduction compared to those receiving chemotherapy alone.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-(1-Methylpiperidin-2-yl)methanol, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging chiral catalysts or resolving agents to enforce stereoselectivity. For example, asymmetric hydrogenation using Ru-BINAP complexes has been effective for similar piperidine derivatives. Enantiomeric purity can be validated via chiral HPLC (e.g., using a Chiralpak® column) or polarimetry . To avoid racemization, reactions should be conducted under mild conditions (low temperature, inert atmosphere) with aprotic solvents like THF or DCM .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H/13C NMR with COSY and NOESY experiments can confirm stereochemistry by correlating spatial proximity of protons (e.g., distinguishing axial vs. equatorial positions on the piperidine ring).
  • X-ray Crystallography : Programs like SHELXL ( ) are critical for resolving absolute configuration. Crystals grown in ethanol or methanol (slow evaporation) often yield high-quality diffraction data.
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular formula and detect impurities .

Q. How can researchers ensure purity during isolation, particularly when separating stereoisomers?

  • Methodological Answer : Fractional crystallization using ethanol/water mixtures or chromatographic methods (e.g., flash chromatography with silica gel and ethyl acetate/hexane gradients) are standard. For challenging separations, preparative chiral HPLC with cellulose-based columns is recommended .

Advanced Research Questions

Q. How should researchers resolve contradictions in NMR data when unexpected stereoisomers or impurities are detected?

  • Methodological Answer : Contradictions often arise from residual solvents, diastereomers, or oxidation byproducts. Strategies include:

  • 2D NMR : Use HSQC and HMBC to assign ambiguous signals.
  • Spiking Experiments : Add a known enantiomer to assess peak splitting in chiral HPLC.
  • HPLC-MS : Couple HPLC with mass detection to identify impurities (e.g., sulfoxides or N-oxides, as seen in pharmaceutical impurities ).
  • DFT Calculations : Predict NMR shifts for proposed structures and compare with experimental data .

Q. What experimental designs minimize racemization during functionalization of this compound?

  • Methodological Answer : Racemization risks increase under acidic/basic conditions or high temperatures. Mitigation strategies:

  • Solvent Choice : Use non-polar solvents (e.g., toluene) to stabilize transition states.
  • Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent undesired reactions.
  • Low-Temperature Reactions : Perform acylations or alkylations at 0–5°C .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target receptors (e.g., GPCRs or enzymes).
  • QSAR Models : Corrogate substituent effects on the piperidine ring with logP and pKa values to optimize pharmacokinetics.
  • MD Simulations : Assess conformational stability in aqueous and lipid environments .

Q. What protocols assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products (e.g., oxidation to ketones). For long-term storage, lyophilization or storage in amber vials under argon at -20°C is advised. Monitor viscosity changes in solution (methanol’s viscosity-temperature dependence ).

Q. Contradiction Analysis & Troubleshooting

Q. How to interpret conflicting bioassay results when testing this compound across different cell lines?

  • Methodological Answer : Contradictions may arise from cell-specific metabolism or assay interference (e.g., autofluorescence). Controls:

  • Solvent Controls : Confirm methanol (used in stock solutions) does not exceed 0.1% v/v to avoid cytotoxicity .
  • Metabolic Profiling : Use LC-MS to identify cell-specific metabolites.
  • Orthogonal Assays : Validate results with SPR binding assays or enzymatic activity tests .

Q. Why might X-ray crystallography fail for this compound, and how can this be addressed?

  • Methodological Answer : Poor crystal growth is common due to conformational flexibility. Solutions:

  • Co-Crystallization : Add co-formers (e.g., tartaric acid) to stabilize the lattice.
  • Cryo-Cooling : Use liquid nitrogen to reduce thermal motion.
  • Alternative Techniques : If crystals remain elusive, use microED or neutron diffraction .

Eigenschaften

IUPAC Name

[(2S)-1-methylpiperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXJMMLIEYAFOZ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357383
Record name (S)-(1-Methylpiperidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136030-04-1
Record name (S)-(1-Methylpiperidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the known procedure of patent EP 0 429 984 A2 (reference example 8). The resolution was identical to the above given procedure except that 4 rounds of crystallization were performed instead of the two as sited above. To a mixture of (±)-1-methyl-2-piperidinemethanol (77 g, 596 mmol) in EtOH (615 mL) was added dibenzoyl-D-tartaric acid (205 g, 573 mmol). The resulting mixture was slowly heated until a solution was obtained at which time the solution was slowly cooled with gentle stirring. After 12 h the crystals were isolated and dried to afford 131.6 g. This process was repeated: (2) EtOH (533 mL) provided 92.5 g. (3) EtOH (225 mL) provided 68 g (4) EtOH (200 mL) provided 49 g. The resulting salt was treated with 3M HCl (200 mL) which was heated to induce it to dissolve. The still warn solution was poured into a separatory funnel and extracted with ethyl acetate. The remaining aqueous layer was adjusted to pH 10 with K2CO3. The solution was extracted with CH2Cl2, dried (MgSO4) and concentrated to give 12 g of the alcohol. This alcohol (12 g, 92.8 mmol) was suspended in CH2Cl2 (200 mL) and SOCl2 added. After stirring for 12 h, the solvent was removed to provide a crude HCl salt. This salt was dissolved in EtOH (100 mL) and treated with NH2NH2 (89 mL, 1.86 mol) and heated to reflux for 12 h. NaOH (74 g) in H2O (30 mL) was added and stirred for 1 h. Half the solvent was removed and the residue extracted with ether to give a crude oil. After distillation under reduced pressure (50–60° C.) the pure hydrazine product (4.87 g) was obtained. This hydrazine (1.6 g, 11.2 mmol) was dissolved in THF (10 mL) and triphenylmethylisocyanate (3.19 g, 11.2 mmol) was added slowly. The solution was then stirred overnight and filtered to provide 650 mg of the desired product in good purity. 1H NMR (DMSO-d6): δ 1.10 (m, 2H), 1.30–1.56 (m, 4H), 1.95 (t, 1H), 2.15 (s, 1H), 2.18 (s, 3H), 2.71(d, 1H), 3.25 (q, 1H), 3.55(q, 1H), 4.80 (s, 2H), 7.12–7.32 (m, 15 H), 8.02 (s, 1H). ESI-MS m/z 429.2 (100, M+H).
[Compound]
Name
984 A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step Two
Name
Quantity
615 mL
Type
solvent
Reaction Step Two
Quantity
205 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
225 mL
Type
solvent
Reaction Step Five
Name
Quantity
533 mL
Type
solvent
Reaction Step Six

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.